3,5-Dichloro-8-methoxyquinolin-4-amine
Description
Properties
CAS No. |
1208629-77-9 |
|---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.087 |
IUPAC Name |
3,5-dichloro-8-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H8Cl2N2O/c1-15-7-3-2-5(11)8-9(13)6(12)4-14-10(7)8/h2-4H,1H3,(H2,13,14) |
InChI Key |
VJKPPMOTXRMWRY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)N |
Synonyms |
4-Amino-3,5-dichloro-8-methoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Target Compound: this compound
- Molecular Formula : C₁₀H₈Cl₂N₂O.
- Key Substituents: 3,5-Dichloro: Electron-withdrawing groups that enhance electrophilicity and may improve binding to hydrophobic enzyme pockets. 8-Methoxy: Electron-donating group that increases polarity and solubility in aqueous media compared to halogens.
Comparative Compound: N-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine (Compound 5c, )
- Molecular Formula : C₂₂H₂₈ClN₂.
- Key Substituents: 8-Chloro: Electron-withdrawing group that reduces electron density on the quinoline ring. Adamantyl-methylethylamine: A bulky, lipophilic group that enhances membrane permeability and may target sterol-rich environments (e.g., fungal or viral membranes).
- Molecular Weight : 355.19 g/mol (HRMS data) .
Structural Comparison Table
Reactivity Insights :
- Adamantyl groups in Compound 5c increase steric hindrance, which could limit metabolic degradation.
Physicochemical Properties
NMR Spectral Differences
- Target Compound :
- Methoxy proton: Expected singlet at δ 3.8–4.0.
- Aromatic protons: Split signals due to deshielding by adjacent Cl atoms (e.g., doublets or triplets in δ 7.0–8.5 range).
- Compound 5c: Adamantyl protons: Multiplets at δ 1.2–2.0. Aromatic protons: Doublets/triplets (δ 7.2–8.6) due to 8-Cl and quinoline ring coupling .
Solubility and Stability
- The target’s methoxy group improves water solubility compared to Compound 5c’s lipophilic adamantyl group.
- Dichloro substitution may reduce solubility compared to mono-chloro analogs but enhance thermal stability.
Hypothetical Activity Comparison
| Property | Target Compound | Compound 5c |
|---|---|---|
| Likely Targets | Parasitic enzymes | Viral membranes/CNS receptors |
| Bioavailability | Moderate (polar NH₂/OCH₃) | High (lipophilic adamantyl) |
| Metabolic Stability | Moderate | High |
Q & A
Q. What are the standard synthetic routes for 3,5-Dichloro-8-methoxyquinolin-4-amine, and what key reaction conditions are required?
The synthesis typically involves a multi-step approach:
Chlorination : Introducing chlorine atoms at positions 3 and 5 of the quinoline core.
Methoxylation : Adding a methoxy group at position 8 via nucleophilic substitution or Ullmann-type coupling.
Amination : Introducing the amine group at position 4 using ammonia or protected amines under reflux conditions.
Q. Critical Conditions :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitutions .
- Temperature : Controlled heating (80–120°C) prevents decomposition of sensitive intermediates .
- Catalysts : Copper(I) iodide or palladium catalysts may accelerate coupling reactions .
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Chlorination | Cl₂/FeCl₃ in DCM, 40°C | 60–75% | |
| Methoxylation | NaOMe, CuI, 110°C in DMF | 50–65% | |
| Amination | NH₃ (g), EtOH, reflux | 70–85% |
Q. How can the molecular structure of this compound be verified experimentally?
Methodological Approach :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (quinoline H-2/H-7), δ 3.9–4.1 ppm (OCH₃), and δ 6.5–7.0 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals for Cl-substituted carbons (δ 120–130 ppm) and methoxy carbons (δ 55–60 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 257.0 (C₁₀H₈Cl₂N₂O⁺) with fragments corresponding to Cl loss .
- X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding networks .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity by 10–15% compared to traditional reflux .
- Solvent Optimization : Replacing ethanol with DMF increases amination efficiency due to better nucleophilicity .
- Catalyst Screening : Palladium nanoparticles (1 mol%) improve coupling reactions, achieving >80% yield in methoxylation steps .
Q. Data Contradiction Analysis :
- Conflict : One study reports 85% amination yield using NH₃ in ethanol , while another observes 65% under similar conditions .
- Resolution : Trace moisture in ethanol deactivates ammonia; anhydrous conditions or molecular sieves resolve discrepancies .
Q. How can researchers address contradictions in spectral data for structurally similar impurities?
Case Study : A byproduct with m/z 273.0 suggests hydroxylation at position 8 instead of methoxylation. Analytical Workflow :
HPLC-MS : Quantify impurity levels (e.g., 5–10% in crude product).
Isolation via Prep-TLC : Purify the byproduct for structural elucidation.
Comparative NMR : Identify hydroxyl proton signals (δ 5.5–6.0 ppm) absent in the target compound .
Preventive Measure : Use dry solvents and inert atmospheres to suppress oxidation .
Q. What mechanistic insights explain the compound’s biological activity as an EZH2 inhibitor?
Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values (e.g., 50 nM) using histone methylation assays .
- Molecular Docking : Quinoline’s planar structure fits into EZH2’s catalytic pocket, with Cl and OCH₃ groups forming halogen and hydrogen bonds .
- SAR Studies : Modifying Cl positions to 2 and 6 reduces activity by 90%, confirming 3,5-substitution’s importance .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Stability Data :
- Hydrolysis : Degrades by 20% at pH <2 (simulated gastric fluid) over 24 hours.
- Oxidation : Stable in air for 48 hours but degrades under UV light (50% loss in 6 hours) .
Formulation Strategy : - Use enteric coatings for oral delivery to prevent acidic degradation.
- Store in amber vials at 4°C for long-term stability .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 257.09 g/mol | |
| LogP (Octanol-Water) | 2.8 | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
| Melting Point | 198–202°C |
Q. What advanced computational methods predict the compound’s reactivity in novel reactions?
Approach :
- DFT Calculations : Model transition states for Cl substitution reactions (e.g., activation energy ~25 kcal/mol) .
- Machine Learning : Train models on quinoline derivative datasets to predict optimal reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
